molecular formula C16H20N4O5 B15306369 1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate

1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate

Cat. No.: B15306369
M. Wt: 348.35 g/mol
InChI Key: YQVUSKOJSZUDRC-UHFFFAOYSA-N
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Description

1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate typically involves multi-step organic reactions. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolopyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide and subsequent N-methylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C16H20N4O5

Molecular Weight

348.35 g/mol

IUPAC Name

diethyl 2-acetamido-2-(7H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)propanedioate

InChI

InChI=1S/C16H20N4O5/c1-4-24-14(22)16(20-10(3)21,15(23)25-5-2)6-11-7-18-13-12(11)8-17-9-19-13/h7-9H,4-6H2,1-3H3,(H,20,21)(H,17,18,19)

InChI Key

YQVUSKOJSZUDRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=NC=NC=C12)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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